2-Amino-6-methylnicotinic acid
Overview
Description
2-Amino-6-methylnicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. It is an organic compound that contains an amino group and a methyl group attached to the pyridine ring of nicotinic acid. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, a practical synthesis of a pharmaceutical intermediate closely related to 2-amino-6-methylnicotinic acid was described using a palladium-catalyzed cyanation/reduction sequence . Another study reported the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to yield 6-aminonicotinic acid, which shares the core pyridine structure with 2-amino-6-methylnicotinic acid . Additionally, a one-pot synthesis method reminiscent of the Guareschi-Thorpe Condensation was used to create a variety of substituted 2-amino isonicotinic acids . These methods could potentially be adapted for the synthesis of 2-amino-6-methylnicotinic acid.
Molecular Structure Analysis
The molecular structure of 2-aminonicotinic acid, a compound similar to 2-amino-6-methylnicotinic acid, has been studied using experimental techniques such as FT-IR and UV-Vis spectroscopy, as well as theoretical calculations . The compound was found to crystallize in a zwitterionic form with intermolecular hydrogen bonds forming zigzag chains . These structural insights could be relevant when considering the molecular structure of 2-amino-6-methylnicotinic acid.
Chemical Reactions Analysis
The chemical reactivity of 2-amino-6-methylnicotinic acid can be inferred from studies on similar compounds. For example, 2-aminonicotinic acid has been used to synthesize metal complexes, which exhibited varied biological activities . The electrochemical behavior of related compounds has also been investigated, demonstrating the potential for electrochemical synthesis and functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-6-methylnicotinic acid can be deduced from studies on similar compounds. For instance, the metal complexes of 2-aminonicotinic acid were characterized using various spectroscopic techniques, revealing information about their stoichiometry and thermal stability . Theoretical studies provided details on the thermodynamic properties, molecular electrostatic potential, and energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .
Scientific Research Applications
Electrocatalysis and Carboxylation
- Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid resulted in the formation of 6-aminonicotinic acid. This method avoids the use of volatile and toxic solvents and catalysts (Feng et al., 2010).
- A similar electrocatalytic synthesis of 6-aminonicotinic acid was performed using silver cathodes under mild conditions, proving efficient in converting 2-amino-5-bromopyridine (Gennaro et al., 2004).
Synthesis and Spectral Analysis
- Microwave-assisted synthesis of complexes with Co(II), Ni(II), and Cu(II) using 2-Hydroxy-6-methylnicotinic acid has been demonstrated, highlighting its potential for antibacterial studies against various bacteria (Verma & Bhojak, 2018).
- Novel regioselective hydroxylations of pyridine carboxylic acids, including 2-hydroxy-6-methylnicotinic acid, have been achieved using a specific bacterial strain, showcasing its utility in microbial production (Tinschert et al., 2000).
Complex Formation and Molecular Structure
- Studies on new complexes derived from 6-methylnicotinic acid revealed insights into molecular interactions and structural diversity, demonstrating its utility in understanding molecular interactions (Luo et al., 2014).
- In a study, isonicotinic acid was used as a catalyst for the preparation of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, indicating its role in facilitating complex organic reactions (Zolfigol et al., 2013).
Antiproliferative and Pharmacological Research
- 6-Aryl-2-methylnicotinic acid hydrazides and hydrazones have been synthesized and investigated for antiproliferative activity against leukemia cell lines, highlighting its potential in pharmacological research (Abdel‐Aziz et al., 2012).
Protein Modification and Detection Techniques
- Deuterated methyl and dimethyl substituted nicotinoylating agents derived from 6-methylnicotinic acid have been developed for protein modification, illustrating its role in biochemical research (Tsumoto et al., 2003).
- A chemiluminescence derivatization method using 2-aminonicotinic acid for sensitive detection of methylglyoxal indicates its application in analytical chemistry (Ohba et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-amino-6-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBYYQRWYONQLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370310 | |
Record name | 2-AMINO-6-METHYLNICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methylnicotinic acid | |
CAS RN |
846021-26-9 | |
Record name | 2-AMINO-6-METHYLNICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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